Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)-
Overview
Description
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- is a fused heterocyclic compound that combines the structural features of phenol, triazole, and quinazoline. This compound is known for its potential therapeutic applications and has been studied for its various biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield triazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where different aryl amines are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aryl amines . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which have shown promising biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- involves its interaction with various molecular targets. The triazole and quinazoline moieties allow it to bind to relevant receptors and enzymes through multiple non-covalent interactions . This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiones: Exhibits significant antibacterial activity.
1,2,4-Triazolo[4,3-c]quinazolines: Studied for their anticancer properties.
Uniqueness
Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- is unique due to its combined structural features of phenol, triazole, and quinazoline, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-13-8-4-2-6-11(13)14-17-15-10-5-1-3-7-12(10)16-9-19(15)18-14/h1-9,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMHEYWNLNDIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425662 | |
Record name | Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832130-40-2 | |
Record name | Phenol, 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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